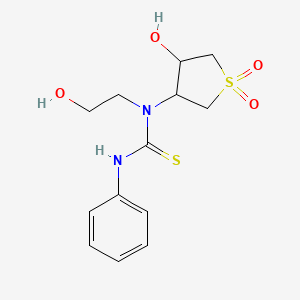

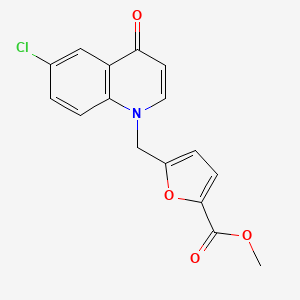

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea ist eine komplexe organische Verbindung, die eine Thioharnstoffgruppe, einen Phenylring und einen Tetrahydrothiophenring mit Sulfon- und Hydroxylfunktionalitäten aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea umfasst typischerweise mehrere Schritte:

Bildung des Tetrahydrothiophenrings: Dies kann durch Cyclisierung eines geeigneten Diens mit Schwefelquellen unter sauren Bedingungen erreicht werden.

Einführung der Sulfongruppe: Oxidation des Tetrahydrothiophenrings unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Anlagerung der Thioharnstoffgruppe: Reaktion des Sulfonzwischenprodukts mit Phenylisothiocyanat in Gegenwart einer Base wie Triethylamin.

Hydroxyethylsubstitution: Einführung der Hydroxyethylgruppe durch nucleophile Substitution unter Verwendung von Ethylenoxid oder ähnlichen Reagenzien.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Oxidations- und Substitutionsschritte umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea kann verschiedene chemische Reaktionen eingehen:

Oxidation: Weiterhin kann eine Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Sulfongruppe wieder in ein Sulfid umwandeln.

Substitution: Die Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Kondensation: Die Thioharnstoffgruppe kann mit Aldehyden oder Ketonen reagieren, um Imine oder Thioamide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Alkoxide, Amine.

Kondensationsreagenzien: Aldehyde, Ketone.

Hauptprodukte

Oxidationsprodukte: Sulfoxide, Sulfone.

Reduktionsprodukte: Sulfide.

Substitutionsprodukte: Etherderivate, Aminerivate.

Kondensationsprodukte: Imine, Thioamide.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese kann 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea als Baustein für komplexere Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie

Diese Verbindung kann biologische Aktivität aufweisen und ist daher ein Kandidat für die Medikamentenfindung und -entwicklung. Seine möglichen Wechselwirkungen mit biologischen Makromolekülen könnten zur Entwicklung neuer therapeutischer Wirkstoffe führen.

Medizin

In der pharmazeutischen Chemie könnten Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden, darunter entzündungshemmende, antimikrobielle oder krebshemmende Wirkungen.

Industrie

In der Materialwissenschaft könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder katalytischer Aktivität verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkung entfaltet, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Thioharnstoffgruppe kann Wasserstoffbrückenbindungen mit Proteinen oder Enzymen eingehen, was deren Aktivität möglicherweise hemmt. Die Sulfongruppe kann an Redoxreaktionen teilnehmen und so zelluläre Oxidationsstresswege beeinflussen.

Wirkmechanismus

The mechanism by which 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea exerts its effects depends on its interaction with molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfone group can participate in redox reactions, affecting cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea: Fehlt die Hydroxyethylgruppe, was sich auf ihre Löslichkeit und Reaktivität auswirken kann.

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-methylthiourea: Substitution der Phenylgruppe durch eine Methylgruppe, was möglicherweise ihre biologische Aktivität verändert.

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylharnstoff: Austausch der Thioharnstoffgruppe durch eine Harnstoffgruppe, was ihre Wasserstoffbrückenbindungsfähigkeiten verändern kann.

Einzigartigkeit

1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die eine vielfältige chemische Reaktivität und potenzielle biologische Aktivität ermöglicht. Das Vorhandensein sowohl von Sulfon- als auch von Thioharnstoffgruppen bietet einen einzigartigen Satz von Eigenschaften, die in verschiedenen Anwendungen genutzt werden können.

Eigenschaften

CAS-Nummer |

503561-62-4 |

|---|---|

Molekularformel |

C13H18N2O4S2 |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

1-(4-hydroxy-1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea |

InChI |

InChI=1S/C13H18N2O4S2/c16-7-6-15(11-8-21(18,19)9-12(11)17)13(20)14-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2,(H,14,20) |

InChI-Schlüssel |

AAEKMTGQUDBXAI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CS1(=O)=O)O)N(CCO)C(=S)NC2=CC=CC=C2 |

Löslichkeit |

46.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)

![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)

![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)

![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)

![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)

![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)